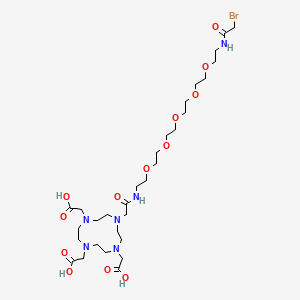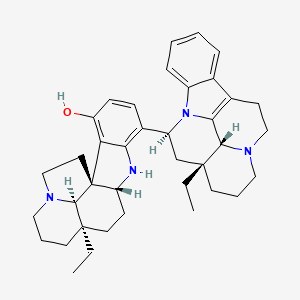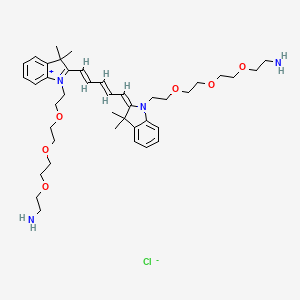
Butylcycloheptyl prodiginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylcycloheptyl prodiginine is a natural inhibitor of microRNA-21, reducing growth of cancer cells.
Scientific Research Applications
Biosynthesis and Biochemical Pathways
Butylcycloheptyl prodiginine is part of the prodiginine family, known for its potential as immunosuppressants and antitumor agents. A study by (Cerdeño, Bibb, & Challis, 2001) provides insights into its biosynthesis in Streptomyces coelicolor, contributing to a better understanding of the genetics and biochemistry of prodiginine biosynthesis.
Potential in Cancer Therapy
This compound exhibits notable effects in cancer therapy. A study by (Arshadi et al., 2021) highlights its potential as a photosensitizer for photodynamic cancer therapy. The compound's cytotoxic and genotoxic properties, especially in the presence of radiation, indicate its utility in antitumor therapies.
RNA Interactions and Cellular Effects
A critical aspect of this compound is its ability to interact with RNA. (Matarlo et al., 2019) discovered that it can bind pre-miR-21, inhibiting Dicer-mediated processing, affecting miR-21 expression and its target genes. This suggests its potential as a therapeutic agent against miRNA-dependent diseases.
Antimalarial Properties
Prodiginines, including this compound, have been identified as having significant antimalarial activity. (Papireddy et al., 2011) showed that natural and synthetic prodiginines, including butylcycloheptyl variants, exhibit potent in vitro activity against Plasmodium falciparum.
Antimicrobial Activity
This compound, as part of the prodiginine family, has antimicrobial properties. A study by (Gerber & Lechevalier, 1976) indicates its efficacy in producing antimicrobial pigments, reinforcing its potential in treating infections.
Understanding Molecular Interactions
Research on this compound also delves into understanding its molecular interactions and structural details. (Marshall et al., 2020) used ion mobility spectrometry to analyze the structural aspects of prodiginines, contributing to a deeper understanding of their molecular properties.
Insight into Prodiginine Biosynthesis
Understanding the biosynthesis of prodiginines, including this compound, is crucial for exploring their full potential. (Williamson et al., 2006) provides insights into the biosynthetic pathways and regulation of prodiginine production in bacterial systems.
Properties
Molecular Formula |
C25H33N3O |
|---|---|
Molecular Weight |
391.559 |
IUPAC Name |
(S,Z)-4-Butyl-2-((4'-methoxy-1H,5'H-[2,3'-bipyrrol]-5'-ylidene)methyl)-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole |
InChI |
InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-23-20(18)15-19(28-23)16-24-25(29-2)21(17-27-24)22-13-9-14-26-22/h9,13-18,26,28H,3-8,10-12H2,1-2H3/b24-16-/t18-/m0/s1 |
InChI Key |
NPHGIEGKSFIIAE-WSLHGYQHSA-N |
SMILES |
COC1=C(C2=CC=CN2)C=N/C1=C\C3=CC([C@@H](CCCC)CCCCCC4)=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butylcycloheptyl prodiginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid](/img/structure/B1192356.png)




![(20R)-10,15,20-trimethyl-2-[(4-methylpiperazin-1-yl)methyl]-18,19,20,21-tetrahydro-15H,17H-12,8-(metheno)pyrazolo[3',4':2,3][1,5,10,12]oxatriazacycloheptadecino[12,11-a]benzimidazol-7(6H)-one](/img/structure/B1192375.png)
